![molecular formula C17H10Cl2N2O2S B5714572 2-(3,6-dichloro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole CAS No. 6241-18-5](/img/structure/B5714572.png)
2-(3,6-dichloro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole
Overview
Description
2-(3,6-dichloro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential in medicinal and pharmaceutical applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 2-(3,6-dichloro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, studies have shown that the compound inhibits the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and physiological effects
2-(3,6-dichloro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines and reactive oxygen species (ROS) in cells. It has also been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress. In addition, the compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
2-(3,6-dichloro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using various methods. It also exhibits potent anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for drug development. However, the compound has limited solubility in water, which can make it challenging to use in certain experiments. In addition, the mechanism of action of the compound is not fully understood, which can make it challenging to optimize its use in drug development.
Future Directions
There are several future directions for the study of 2-(3,6-dichloro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of the compound, which can provide insights into its potential therapeutic applications. In addition, the compound can be further studied for its potential in treating various diseases such as cancer, diabetes, and Alzheimer's disease. Finally, the compound can be modified to improve its solubility and bioavailability, which can enhance its potential as a drug candidate.
In conclusion, 2-(3,6-dichloro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential in medicinal and pharmaceutical applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. There are several future directions for the study of the compound, which can provide insights into its potential therapeutic applications and enhance its potential as a drug candidate.
Synthesis Methods
The synthesis of 2-(3,6-dichloro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole has been achieved using various methods. One of the commonly used methods is the reaction of 2-(3,6-dichloro-1-benzothien-2-yl) hydrazinecarbothioamide with 2-methoxybenzoyl chloride in the presence of triethylamine and acetonitrile. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
2-(3,6-dichloro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole has been studied extensively for its potential in medicinal and pharmaceutical applications. The compound has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential in treating various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
2-(3,6-dichloro-1-benzothiophen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2S/c1-22-12-5-3-2-4-10(12)16-20-21-17(23-16)15-14(19)11-7-6-9(18)8-13(11)24-15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COONIYPFPAOYGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359664 | |
Record name | 2-(3,6-dichloro-1-benzothiophen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole | |
CAS RN |
6241-18-5 | |
Record name | 2-(3,6-dichloro-1-benzothiophen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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